molecular formula C3H3N5O2S B057912 1H-Imidazole-1-sulfonyl azide CAS No. 952234-37-6

1H-Imidazole-1-sulfonyl azide

Katalognummer B057912
CAS-Nummer: 952234-37-6
Molekulargewicht: 173.16 g/mol
InChI-Schlüssel: GFRDSYFROJUKBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Imidazole-1-sulfonyl azide is a highly reactive organic compound that is used in various scientific research applications. It is a white crystalline powder that is soluble in polar solvents and is known for its ability to undergo nucleophilic substitution reactions.

Wirkmechanismus

The mechanism of action of 1H-Imidazole-1-sulfonyl azide involves its ability to undergo nucleophilic substitution reactions. When exposed to a nucleophile, such as an amine or alcohol, the azide group on the compound is replaced with the nucleophile, resulting in the formation of a new compound. This reaction is highly selective and can be used to synthesize a wide range of organic compounds.
Biochemical and Physiological Effects:
1H-Imidazole-1-sulfonyl azide is not used in drug formulation and it has no pharmacological effects. However, it is important to note that the compound is highly reactive and can be toxic if not handled properly. It can cause skin and eye irritation, and inhalation of the compound can cause respiratory distress. Therefore, it is important to use the compound in a well-ventilated area and to wear appropriate protective equipment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1H-Imidazole-1-sulfonyl azide is its ability to undergo nucleophilic substitution reactions with high selectivity. This makes it a valuable reagent in the synthesis of various organic compounds. However, the compound is highly reactive and can be dangerous if not handled properly. It is also relatively expensive, which can limit its use in some research labs.

Zukünftige Richtungen

There are several future directions for the use of 1H-Imidazole-1-sulfonyl azide in scientific research. One potential area of research is the development of new synthetic methodologies that use 1H-Imidazole-1-sulfonyl azide as a key reagent. Another area of research is the application of 1H-Imidazole-1-sulfonyl azide in the synthesis of new materials, such as polymers and nanoparticles. Additionally, the use of 1H-Imidazole-1-sulfonyl azide in the preparation of azido peptides and proteins could lead to new insights into the structure and function of these important biomolecules.
Conclusion:
In conclusion, 1H-Imidazole-1-sulfonyl azide is a highly reactive organic compound that is used in various scientific research applications. Its ability to undergo nucleophilic substitution reactions with high selectivity makes it a valuable reagent in the synthesis of various organic compounds. However, the compound is highly reactive and can be dangerous if not handled properly. There are several future directions for the use of 1H-Imidazole-1-sulfonyl azide in scientific research, including the development of new synthetic methodologies and the application of the compound in the synthesis of new materials.

Synthesemethoden

The synthesis of 1H-Imidazole-1-sulfonyl azide is a multi-step process that involves the reaction of imidazole with chlorosulfonic acid, followed by the addition of sodium azide. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents used.

Wissenschaftliche Forschungsanwendungen

1H-Imidazole-1-sulfonyl azide is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of sulfonamides, which are important pharmacological agents used to treat bacterial infections. It is also used in the synthesis of heterocyclic compounds, which are used in the development of new drugs and materials. Additionally, 1H-Imidazole-1-sulfonyl azide is used in the preparation of azido peptides and proteins, which are used in various biochemical studies.

Eigenschaften

CAS-Nummer

952234-37-6

Produktname

1H-Imidazole-1-sulfonyl azide

Molekularformel

C3H3N5O2S

Molekulargewicht

173.16 g/mol

IUPAC-Name

N-diazoimidazole-1-sulfonamide

InChI

InChI=1S/C3H3N5O2S/c4-6-7-11(9,10)8-2-1-5-3-8/h1-3H

InChI-Schlüssel

GFRDSYFROJUKBF-UHFFFAOYSA-N

SMILES

C1=CN(C=N1)S(=O)(=O)N=[N+]=[N-]

Kanonische SMILES

C1=CN(C=N1)S(=O)(=O)N=[N+]=[N-]

Synonyme

Imidazole-1-sulfonyl azide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.